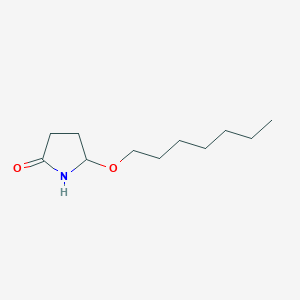

5-(n-Heptyloxy)-pyrrolidin-2-one

Description

5-(n-Heptyloxy)-pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a seven-carbon alkoxy chain (n-heptyloxy) at the 5-position of the lactam ring. Pyrrolidin-2-one derivatives are characterized by their five-membered lactam structure, which serves as a versatile scaffold in medicinal chemistry, materials science, and enantiomer separation technologies .

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

5-heptoxypyrrolidin-2-one |

InChI |

InChI=1S/C11H21NO2/c1-2-3-4-5-6-9-14-11-8-7-10(13)12-11/h11H,2-9H2,1H3,(H,12,13) |

InChI Key |

JZYGBDYECBKRIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1CCC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrrolidin-2-one derivatives vary widely based on substituents at the 5-position. Below is a systematic comparison with structurally related compounds, highlighting differences in substituents, molecular properties, synthesis, and biological activities.

Alkoxy-Substituted Pyrrolidin-2-ones

Key Findings :

- Chain Length and Lipophilicity : Longer alkoxy chains (e.g., n-heptyl vs. benzyl) increase hydrophobicity, which may enhance membrane permeability in drug candidates or retention times in chromatographic separations .

- Stereochemical Complexity : Compounds like 5-(1-phenylethoxy)-pyrrolidin-2-one exhibit multiple stereocenters, complicating enantiomer separation but offering diverse interaction modes in CSPs .

Aryl- and Heterocyclic-Substituted Pyrrolidin-2-ones

Key Findings :

- Biological Activity : Aryl-substituted derivatives like DMBPO show cytotoxic effects, likely due to interactions with cellular targets such as DNA or enzymes .

- Natural Product Derivatives : Furan-containing analogs (e.g., from Morus alba) highlight the role of heterocyclic substituents in natural product chemistry, though their bioactivity remains underexplored .

Functionalized Pyrrolidin-2-ones

Key Findings :

- Synthetic Utility : Tosyloxy and butyrylethyl derivatives serve as intermediates in multi-step syntheses, enabling access to complex natural products or functional materials .

- Hydroxyl Substituents : Hydroxy groups (e.g., 5-hydroxy derivatives) may confer hydrogen-bonding capabilities, useful in drug-receptor interactions or chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.